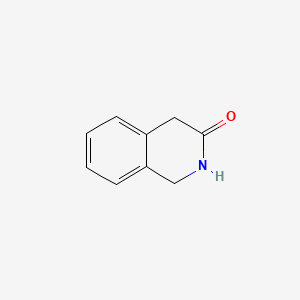

1,4-Dihydro-3(2H)-isoquinolinone

描述

Overview of Isoquinolinone Class of Compounds

The isoquinolinone family represents a substantial and structurally varied group of chemical compounds that are of great interest to chemists and pharmacologists.

Isoquinolinones are classified as heterocyclic aromatic organic compounds. atamanchemicals.com Their core structure is a bicyclic system, meaning it is composed of two fused rings. amerigoscientific.comnumberanalytics.com Specifically, it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. atamanchemicals.comamerigoscientific.comnumberanalytics.com This fusion of a six-membered aromatic carbon ring (benzene) with a six-membered nitrogen-containing aromatic ring (pyridine) gives rise to the characteristic isoquinoline (B145761) framework. atamanchemicals.comamerigoscientific.com The nitrogen atom within the pyridine ring is a key feature that distinguishes isoquinolines from other bicyclic compounds. numberanalytics.com

The isoquinoline scaffold is a fundamental component in a vast number of naturally occurring compounds, particularly alkaloids. atamanchemicals.comwikipedia.org These natural products are found in a wide array of plant species, including the poppy, barberry, and moonseed families. amerigoscientific.com Well-known examples of isoquinoline alkaloids include morphine and codeine, derived from the opium poppy, and berberine, found in barberry species. amerigoscientific.com

The significance of the isoquinoline core extends into the realm of medicine. nih.gov Derivatives of isoquinoline are integral to numerous pharmaceuticals with a broad spectrum of therapeutic applications. nih.gov These include treatments for cancer, respiratory diseases, infections, and disorders of the nervous, cardiovascular, and endocrine systems. nih.gov At least 38 therapeutic drugs based on the isoquinoline structure are currently in clinical use or undergoing clinical trials. nih.gov

Significance of 1,4-Dihydro-3(2H)-isoquinolinone in Academic Research

Within the broader class of isoquinolinones, this compound has emerged as a compound of particular interest in the scientific community due to its utility in creating new and complex molecules.

Organic synthesis is the branch of chemistry focused on the construction of organic compounds. In this field, this compound is recognized as a valuable building block. Its chemical structure allows it to be a starting point or an intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of spiroamine building blocks, which are important for medicinal chemistry programs. acs.orgurl.edu The synthesis of derivatives of 3,4-dihydroisoquinolin-1(2H)-one has been achieved through methods like the Castagnoli–Cushman reaction, highlighting its adaptability in forming diverse chemical libraries. nih.gov

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.gov The isoquinoline framework, and by extension this compound, is considered a privileged structure. nih.govnih.gov This is because its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The tetrahydroisoquinoline (THIQ) ring system, closely related to this compound, is a well-explored scaffold in the design of anticancer agents due to its presence in many natural products with antitumor properties. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZGPQCRWVOGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179072 | |

| Record name | 1,4-Dihydro-2H-isoquinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24331-94-0 | |

| Record name | 1,4-Dihydro-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24331-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-3(2H)-isoquinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024331940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24331-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-2H-isoquinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-2H-isoquinolin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dihydro-3(2H)-isoquinolinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F2N73Z6PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Dihydro 3 2h Isoquinolinone

Classical and Established Synthesis Routes

Condensation reactions represent a fundamental approach to the synthesis of the 1,4-dihydro-3(2H)-isoquinolinone core. A notable example is the Castagnoli–Cushman reaction, which has been utilized to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine, formed in situ from an aldehyde and a primary amine, to yield the desired isoquinolinone scaffold. The versatility of this method allows for the introduction of diverse substituents on the nitrogen atom and at the 3- and 4-positions of the heterocyclic ring. nih.govrsc.org

Another established condensation approach involves the reaction of amides with various electrophiles. For instance, the direct conversion of amides to isoquinoline (B145761) and β-carboline derivatives can be achieved through mild electrophilic amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine. nih.gov This method has proven effective for a range of substrates, including non-activated and halogenated phenethylene derived amides. nih.gov

| Reaction Type | Key Reagents | Significance |

| Castagnoli–Cushman Reaction | Homophthalic anhydride, aldehyde, primary amine | Versatile for introducing substituents. nih.govrsc.org |

| Electrophilic Amide Activation | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Effective for various amide substrates. nih.gov |

Intramolecular cyclization reactions are a cornerstone in the synthesis of 1,4-dihydro-3(2H)-isoquinolinones. The Bischler-Napieralski reaction and the Pictet-Spengler reaction are prominent examples of such cyclizations that lead to the formation of dihydroisoquinolines, which can be precursors to the target lactam. organic-chemistry.org Microwave-assisted versions of these reactions have been developed to create libraries of substituted isoquinolines. organic-chemistry.org

A common strategy involves the cyclization of N-substituted phenylethylamides. For example, treatment of these amides with dehydrating agents like phosphorus oxychloride can induce cyclization to form the corresponding dihydroisoquinoline intermediates. nih.gov Furthermore, intramolecular electrophilic cyclization of 3,4-disubstituted lactams provides a route to 3,4-dihydroisoquinoline-1(2H)-ones. researchgate.net Metal-free domino procedures and oxidations of isoquinoline derivatives also represent viable cyclization strategies. researchgate.netkthmcollege.ac.in

| Cyclization Strategy | Starting Material | Key Features |

| Bischler-Napieralski/Pictet-Spengler | Phenylethylamides/Phenylethylamines | Classical, microwave-assisted versions available. organic-chemistry.org |

| Intramolecular Electrophilic Cyclization | 3,4-disubstituted lactams | Forms the core lactam structure directly. researchgate.net |

| Metal-free Domino Reactions | Various | Efficient and atom-economical. researchgate.netkthmcollege.ac.in |

A valuable route to N-substituted 1,4-dihydro-3(2H)-isoquinolinones involves a reductive amination followed by a cyclization process. researchgate.net This method typically starts with the reaction of methyl 2-(2-formylphenyl)acetate with a primary amine. researchgate.net The choice of reducing agent is crucial and depends on the nature of the amine. For primary amines of the type H₂NCH₂R, sodium borohydride (B1222165) is a suitable reductant. However, for more sterically hindered primary amines like H₂NCHR¹R², a transfer hydrogenation using ammonium (B1175870) formate (B1220265) catalyzed by palladium on carbon is required. researchgate.net

This sequence allows for the efficient construction of the N-substituted lactam ring. The process has been shown to be effective for a range of primary amines, leading to a library of N-substituted 1,4-dihydro-3(2H)-isoquinolinones. researchgate.net More broadly, reductive amination of carbonyl compounds is a well-established method for forming C-N bonds and is a key step in the synthesis of many nitrogen-containing heterocycles. youtube.com The use of titanium(IV) isopropoxide as a mediator in the reductive amination of ketones has also been reported as an efficient method for synthesizing secondary amines, which can be precursors to lactam formation. psu.edu

| Starting Material | Amine Type | Reducing Agent | Outcome |

| Methyl 2-(2-formylphenyl)acetate | H₂NCH₂R | Sodium borohydride | N-substituted 1,4-dihydro-3(2H)-isoquinolinones. researchgate.net |

| Methyl 2-(2-formylphenyl)acetate | H₂NCHR¹R² | Ammonium formate, Pd/C | N-substituted 1,4-dihydro-3(2H)-isoquinolinones. researchgate.net |

The synthesis of 1,4-dihydro-3(2H)-isoquinolinones can also be achieved through an amidomethylation reaction. researchgate.net This approach utilizes arylacetamide or arylacetonitrile and paraformaldehyde in the presence of an acid catalyst to construct the isoquinolinone skeleton. This method provides a direct route to the target compound by forming the key carbon-carbon and carbon-nitrogen bonds in a controlled manner. researchgate.net

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot synthesis strategies for complex molecules like this compound. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time and resources.

One such strategy involves a rhodium-catalyzed C-H activation/alkylation of aromatic amides with N-vinylphthalimide, followed by treatment with hydrazine (B178648) to yield 3,4-dihydroisoquinolin-1(2H)-one derivatives. thieme-connect.com This two-step, one-pot procedure is notable for its tolerance of various functional groups. thieme-connect.com

Another innovative one-pot approach is the chemoenzymatic synthesis of tetrahydroisoquinolines, which can be precursors to the desired lactams. mdpi.com This process combines a laccase/TEMPO-mediated oxidation of benzylic alcohols to aldehydes with a subsequent Pictet-Spengler reaction. mdpi.com

A practically convenient one-pot protocol for the trans-diastereoselective introduction of an aryl group at the 4-position of the 1,4-dihydroisoquinol-3-one scaffold has also been developed. nih.gov This method involves a direct Regitz diazo transfer onto readily available 3(2H)-isoquinolones, followed by a triflic acid-promoted hydroarylation. nih.gov

| One-Pot Strategy | Key Steps | Catalyst/Reagent | Key Feature |

| Rh-catalyzed C-H Activation | C-H alkylation, cyclization | Rhodium catalyst, hydrazine | Tolerates various functional groups. thieme-connect.com |

| Chemoenzymatic Synthesis | Oxidation, Pictet-Spengler | Laccase/TEMPO | Environmentally benign approach. mdpi.com |

| Regitz Diazo Transfer/Hydroarylation | Diazo transfer, hydroarylation | Triflic acid | Diastereoselective arylation. nih.gov |

One-Pot Synthesis Strategies

From Isoquinolinium Salts and Cyclic 1,3-Diketones

The synthesis of this compound derivatives can be achieved through the reaction of isoquinolinium salts with cyclic 1,3-diketones. This methodology provides a pathway to functionalized isoquinolinone structures.

Mannich Initiated Cascade Reactions

A notable and environmentally friendly approach to 1,4-dihydro-3(2H)-isoquinolinones involves a Mannich-initiated cascade reaction. nih.gov This method can be performed under catalyst- and solvent-free conditions, highlighting its green chemistry credentials. nih.gov The reaction typically utilizes imines derived from 2-formylphenyl acetate (B1210297) and nucleophiles such as nitromethane (B149229) or dimethyl malonate to generate 1-substituted 3-isoquinolinones in good to high yields. nih.gov The process is initiated by a Mannich reaction, which then triggers a cascade of intramolecular cyclization and lactamization to form the desired δ-lactam ring of the isoquinolinone core. nih.govnih.gov

This strategy has been shown to be effective for the synthesis of not only 1-substituted but also C-unsubstituted 3-isoquinolinones by identifying a common intermediate. nih.gov The versatility of this method is further demonstrated by its application in the synthesis of polycyclic fused δ-lactams when diamines are used as the starting material. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Imine from 2-formylphenyl acetate | Nitromethane | Catalyst- and solvent-free | 1-Nitro-1,4-dihydro-3(2H)-isoquinolinone | Good to High |

| Imine from 2-formylphenyl acetate | Dimethyl malonate | Catalyst- and solvent-free | 1-Malonyl-1,4-dihydro-3(2H)-isoquinolinone | Good to High |

| 2-Formylphenyl acetate | Diamines | Catalyst-free, green conditions | Polycyclic fused δ-lactams | High |

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis, particularly with rhodium, has emerged as a powerful tool for the construction of the isoquinolinone skeleton through C-H activation and annulation strategies.

Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylenes

A highly efficient method for synthesizing functionalized isoquinolinone derivatives involves the Rh(III)-catalyzed [4+2]-annulation of benzamides with internal acetylenes. semanticscholar.orgnih.gov This redox-neutral process often employs an N-pivaloyloxy group on the benzamide (B126), which acts as both a directing group and an internal oxidant through the cleavage of the N-O bond. semanticscholar.org The reaction proceeds via a seven-membered rhodacycle intermediate, which then undergoes a C-N bond-forming and N-O bond-cleaving event to yield the free NH isoquinolones. semanticscholar.org This methodology has been successfully applied to the synthesis of α-CF3-substituted α-amino acid derivatives bearing the isoquinolone core. semanticscholar.orgnih.gov A variety of functional groups on both the benzamide and the acetylene (B1199291) partner are well-tolerated, making this a versatile approach. bohrium.com

| Benzamide Derivative | Internal Acetylene | Catalyst System | Product |

| N-(pivaloyloxy)aryl amides | Orthogonally protected internal acetylene-containing α-amino carboxylates | [Cp*Rh(III)] | Functionalized Isoquinolin-1(2H)-ones |

| N-alkoxyamides | Conjugated dienes | Rh(III) | Dihydroisoquinolinone derivatives with an alkenyl side chain |

Superacidic Activation and Electrophilic Reactions

Superacidic conditions provide a unique environment for the activation of isoquinolinols, leading to electrophilic reactions that can form this compound.

Furthermore, in the presence of aluminum halides, 3-isoquinolinol can condense with benzene (B151609) under mild conditions to afford 1,4-dihydro-1-phenyl-3(2H)-isoquinolinone. nih.govresearchgate.net These reactions are proposed to proceed through superelectrophilic dicationic intermediates. nih.gov

| Starting Material | Reagents | Product(s) |

| 3-Isoquinolinol | Cyclohexane, CF(3)SO(3)H-SbF(5) | 5,6,7,8-Tetrahydro-3(2H)-isoquinolinone |

| 3-Isoquinolinol | Cyclohexane, AlCl3, 90 °C | This compound and 5,6,7,8-Tetrahydro-3(2H)-isoquinolinone (4:1) |

| 3-Isoquinolinol | Benzene, Aluminum halides | 1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone |

Regitz Diazo Transfer and Hydroarylation

A practical and streamlined two-step protocol allows for the trans-diastereoselective introduction of an aryl substituent at the 4-position of the 1,4-dihydroisoquinol-3-one scaffold. beilstein-journals.orgnih.govnih.gov This method begins with a direct Regitz diazo transfer onto readily available 3(2H)-isoquinolones. beilstein-journals.orgnih.govresearchgate.net The resulting 4-diazo-3(2H)-isoquinolone intermediate is then subjected to a triflic acid (TfOH)-promoted hydroarylation with an arene molecule. beilstein-journals.orgnih.govbeilstein-archives.org This sequence has been shown to be high-yielding and applicable to a wide range of substrates. beilstein-journals.org The diastereoselectivity of the hydroarylation step is generally high, although it can be influenced by the electronic nature of the substituents on both the isoquinolone ring and the arene. beilstein-journals.orgnih.gov

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Regitz Diazo Transfer | 3(2H)-Isoquinolone | Diazo transfer agent | 4-Diazo-3(2H)-isoquinolone |

| 2. Hydroarylation | 4-Diazo-3(2H)-isoquinolone, Arene | Triflic Acid (TfOH) | trans-4-Aryl-1,4-dihydro-3(2H)-isoquinolinone |

| Precursor | Key Steps | Intermediate | Final Product |

| Cinnamic acid derivative | Formation of acyl azide, Curtius rearrangement, thermal cyclization | Styryl isocyanate, 1(2H)-Isoquinolinone | 3,4-Dihydro-1(2H)-isoquinolinone |

Thermal Cyclization Reactions

Thermal cyclization reactions represent a key strategy for the formation of the isoquinolinone core. One notable method involves the high-temperature cyclization of a styryl isocyanate, generated in situ from a precursor, in the presence of a base like tributylamine. This process yields a 1(2H)-isoquinolinone intermediate. Subsequent catalytic hydrogenation of this intermediate successfully produces the saturated this compound ring system. researchgate.netresearchgate.net This two-step sequence, beginning with a Curtius rearrangement to form the isocyanate, is particularly effective for large-scale synthesis. researchgate.netresearchgate.net While effective, this method is often employed when other routes, such as the Schmidt rearrangement on indanone precursors, result in low yields. researchgate.net Another approach utilizes the thermal cyclization of 3,4-diphenylbuta-1,3-dienyl isocyanates, which can be generated from corresponding azides. However, the product distribution in these reactions is highly dependent on the substituents present on the phenyl rings. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods is crucial for accessing chiral this compound derivatives, which are of significant interest in medicinal chemistry. Research has shown that modest diastereoselectivity can be achieved in the synthesis of 4-substituted derivatives. researchgate.netuea.ac.uk For instance, when using chiral primary amines derived from (η⁵-C₅H₄)Co(η⁴-C₄Ph₄), a maximum diastereomeric ratio (dr) of 1.9:1 was observed. researchgate.netuea.ac.uk Another approach involves the deprotonation at the 4-position using n-butyllithium followed by the addition of an electrophile, which can introduce a new stereocenter. researchgate.netuea.ac.uk

A noteworthy development in this area is the use of a ferrocenyl group as a chiral auxiliary. The use of (S)-H₂NCHMeFc in the reductive amination/cyclization reaction with methyl-2-(2-formylphenyl)acetate provides access to chiral N-substituted 1,4-dihydro-3(2H)-isoquinolinones. researchgate.net This ferrocenyl group can later be removed under acidic conditions, providing a novel N-deprotection method. researchgate.netuea.ac.uk

Diastereoselective Arylation Protocols

A significant advancement in the stereoselective functionalization of the this compound scaffold is the development of a convenient and streamlined protocol for the trans-diastereoselective introduction of an aryl substituent at the C4 position. nih.govnih.govresearchgate.net This two-step process begins with a Regitz diazo transfer onto readily available 3(2H)-isoquinolones. nih.govresearchgate.net This step proceeds smoothly, converting the starting materials into their corresponding 4-diazo derivatives. researchgate.net

The second step involves a triflic acid (TfOH)-promoted hydroarylation of the intermediate diazo compound with an arene molecule. nih.govnih.govresearchgate.net This acid-catalyzed reaction generally results in high yields of the 1,2,4-trisubstituted this compound products. researchgate.net The reaction is highly diastereoselective, favoring the trans isomer. nih.govresearchgate.net The scope of this reaction is broad, accommodating a range of substituents on both the isoquinolinone scaffold and the arene coupling partner. researchgate.net However, the electronic nature of the substrates can influence the reaction, with electron-rich arenes sometimes leading to lower diastereoselectivity and regiospecificity. researchgate.net

Table 1: Selected Examples of TfOH-Promoted Diastereoselective Arylation

Data sourced from research on diastereoselective arylation protocols. researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 1,4-dihydro-3(2H)-isoquinolinones to improve efficiency and reduce environmental impact. Domino reactions, also known as tandem or cascade reactions, are prime examples of green chemistry as they allow for the formation of complex molecules in a single operation, which enhances atom economy and minimizes waste. nih.gov

One such efficient method is the Castagnoli–Cushman reaction (CCR) between homophthalic anhydride and an imine. This multicomponent reaction is highly appealing due to its high yields and operational simplicity. nih.govrsc.orgrsc.org It provides a streamlined and flexible route to 2,3-disubstituted 1,4-dihydro-3(2H)-isoquinolinones that also possess a carboxylic acid group at the C4 position. rsc.org This approach allows for the independent variation of substituents around the core scaffold by simply changing the starting materials. rsc.org

Another green approach involves a reductive amination/cyclization process starting from methyl-2-(2-formylphenyl)acetate and primary amines. uea.ac.uk For simple primary amines (H₂NCH₂R), the reduction of the intermediate imine can be achieved using sodium borohydride. For more sterically hindered amines (H₂NCHR¹R²), a transfer hydrogenation using ammonium formate catalyzed by palladium on carbon is employed. researchgate.netuea.ac.uk Transfer hydrogenation is considered a greener alternative as it avoids the use of metal hydrides and often uses more benign hydrogen donors. uea.ac.uk

Table 2: Green Synthetic Approaches to 1,4-Dihydro-3(2H)-isoquinolinones

Information compiled from studies on efficient and environmentally conscious synthetic routes. uea.ac.ukrsc.org

Chemical Reactivity and Transformations of 1,4 Dihydro 3 2h Isoquinolinone

Electrophilic and Nucleophilic Reactions

The reactivity of the 1,4-dihydro-3(2H)-isoquinolinone core allows for both electrophilic and nucleophilic attacks, leading to a variety of substituted derivatives.

Electrophilic Substitution: Electrophilic aromatic substitution typically occurs on the benzene (B151609) ring. youtube.com The presence of the electron-donating alkyl group and the amide functionality influences the position of substitution. In isoquinoline (B145761) systems, electrophilic attack generally favors the 5 and 8 positions. youtube.com For the N-oxide derivatives, which can be formed from the parent heterocycle, electrophilic substitution can also be directed. For instance, the boron trifluoride (BF3) complex of isoquinoline 2-oxide reacts with electrophiles like benzaldehyde (B42025) in the presence of a strong base to yield 1-substituted products. clockss.org

Nucleophilic Addition: The heterocyclic part of the isoquinolinone is susceptible to nucleophilic attack. The nitrogen atom's lone pair of electrons is not part of the aromatic system, allowing it to react with electrophiles and form heteroarenium salts, which facilitates nucleophilic dearomatization. nih.gov Nucleophilic attack on the isoquinoline ring system generally occurs at the C1 position, which results in the formation of a highly stable resonating form where the negative charge resides on the electronegative nitrogen atom. youtube.com The C4 position is also a site for nucleophilic reactions, particularly via the formation of an enolate or a related carbanionic intermediate. researchgate.netharvard.edu The addition of organolithium reagents to isoquinolines can produce an adduct that is then trapped by an electrophile at the C4 position. harvard.edu

Derivatization Strategies

The functionalization of the this compound core can be achieved through various derivatization strategies, including substitutions at the nitrogen and carbon atoms, as well as the construction of fused ring systems.

A common method for synthesizing N-substituted 1,4-dihydro-3(2H)-isoquinolinones involves a reductive amination/cyclization process. uea.ac.ukresearchgate.net This reaction starts with methyl-2-(2-formylphenyl)acetate and a primary amine. uea.ac.ukresearchgate.net The choice of reducing agent for the intermediate imine depends on the structure of the amine. uea.ac.uk For primary amines with the structure H₂NCH₂R, sodium borohydride (B1222165) is an effective reductant. uea.ac.uk However, for more sterically hindered amines (H₂NCHR¹R²), a transfer hydrogenation using ammonium (B1175870) formate (B1220265) catalyzed by palladium on carbon is required. uea.ac.ukresearchgate.net

A selection of N-substituted derivatives synthesized via this reductive amination/cyclization pathway is presented below.

| Starting Amine (RNH₂) | Reducing Agent | Product (N-Substituent) | Reference |

|---|---|---|---|

| H₂NCH₂Ph | NaBH₄ | -CH₂Ph (Benzyl) | uea.ac.uk |

| H₂NCH₂CH₂Ph | NaBH₄ | -CH₂CH₂Ph (Phenethyl) | uea.ac.uk |

| H₂NCH(CH₃)₂ | Pd/C, HCO₂NH₄ | -CH(CH₃)₂ (Isopropyl) | uea.ac.uk |

| H₂NCH(Ph)₂ | Pd/C, HCO₂NH₄ | -CH(Ph)₂ (Benzhydryl) | uea.ac.uk |

| H₂NCHMeFc (Fc = ferrocenyl) | Pd/C, HCO₂NH₄ | -CHMeFc | uea.ac.ukresearchgate.net |

Furthermore, N-substituted 3,4-dihydroisoquinolin-1(2H)-ones can be prepared through a sequence involving cross-coupling, base-mediated ring closure, N-deprotection, and subsequent N-alkylation. researchgate.net

The C4 position of the this compound ring is particularly amenable to substitution. This is achieved by deprotonation of the C4-methylene group using a strong base, such as n-butyllithium, to form a reactive lithium anion intermediate. researchgate.netresearchgate.net This anion can then be trapped by various electrophiles, leading to a wide range of 4-substituted derivatives. researchgate.net This method allows for the introduction of alkyl, aryl, and other functional groups at this position. researchgate.net

The table below illustrates the variety of substituents that can be introduced at the C4 position.

| Starting Material | Base | Electrophile (R³CH₂Br) | Resulting 4-Substituent | Reference |

|---|---|---|---|---|

| N-substituted this compound | n-BuLi | CH₃(CH₂)₇Br | Octyl | uea.ac.ukresearchgate.net |

| N-substituted this compound | n-BuLi | PhCH₂Br | Benzyl (B1604629) | uea.ac.ukresearchgate.net |

| N-substituted this compound | n-BuLi | CH₂=CHCH₂Br | Allyl | uea.ac.ukresearchgate.net |

| N-substituted this compound | n-BuLi | HC≡CCH₂Br | Propargyl | uea.ac.ukresearchgate.net |

When chiral primary amines are used in the initial synthesis of the isoquinolinone ring, subsequent 4-substitution can proceed with modest diastereoselectivity. researchgate.netuea.ac.uk

The this compound skeleton can serve as a precursor for constructing fused heterocyclic systems. For example, an oxidation/annulation reaction between 2-isocyanoacetates and 2-(3,4-dihydroisoquinolin-2(1H)-yl)malononitriles has been developed to produce substituted pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. bohrium.com Another approach involves the reaction of isoquinoline N-oxides with 1,4-diynes, which, in the presence of a base, leads to the formation of 3,4-dihydro-2H-pyrido[2,1-a]isoquinolines. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Several key intermediates have been identified or proposed in the transformations of this compound and its precursors.

Imine Intermediates: In the synthesis of N-substituted derivatives from methyl-2-(2-formylphenyl)acetate and primary amines, an imine is formed as a crucial intermediate. uea.ac.uk The subsequent reduction of this imine, followed by intramolecular cyclization (amidation), yields the final product. uea.ac.ukresearchgate.net The reactivity of this imine towards reducing agents is dependent on its steric bulk. uea.ac.uk

Lithiated Anions: For C4-substitution, the reaction proceeds through a lithiated anion formed by deprotonation with n-butyllithium. researchgate.netresearchgate.net This nucleophilic intermediate is key to the subsequent alkylation step. researchgate.net The formation of similar di- and monolithium anions from 4-bromo-1(2H)-isoquinolinones is also a viable route for introducing substituents at the C4 position. researchgate.net

N-Acyliminium Intermediates: In Bischler-Napieralski type reactions, which are used to synthesize 3,4-dihydroisoquinolines, N-acyliminium ions are proposed as key reactive intermediates. organic-chemistry.org These are formed by the activation of an amide with an electrophilic reagent like oxalyl chloride or trifluoromethanesulfonic anhydride (B1165640), followed by cyclodehydration. organic-chemistry.org

Phenonium Ions: A tandem annulation reaction to form 3,4-dihydroisoquinolines from phenylethanols and nitriles, promoted by trifluoromethanesulfonic anhydride (Tf₂O), is suggested to proceed through a stable and reactive phenonium ion intermediate. organic-chemistry.org

These mechanistic insights provide a foundation for the rational design of synthetic routes to a wide array of complex molecules based on the this compound core.

Catalytic Effects in Reactions

The synthesis of the this compound scaffold is frequently accomplished through transition-metal catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance. These methods often rely on the strategic activation of C-H bonds, enabling the direct construction of the heterocyclic ring system.

A significant advancement in this area is the use of rhodium catalysts. thieme-connect.com Researchers have developed a highly enantioselective synthesis of 1,4-dihydroisoquinolin-3(2H)-ones through a rhodium(III)-catalyzed reaction between secondary or primary alkylamines and dimethyl diazomalonate. thieme-connect.com This process involves the intermolecular activation of an arene C-H bond, followed by cyclization and decarboxylation. A key to the reaction's success is the use of a hybrid catalyst system, combining an achiral pentamethylcyclopentadienyl (Cp*) rhodium(III) complex with a chiral binaphthyl monocarboxylic acid. thieme-connect.com The chiral carboxylic acid is crucial for inducing high enantioselectivity in the final products. thieme-connect.com

The reaction demonstrates broad substrate scope, accommodating various substituents on the amine starting material. Both electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated, leading to the desired isoquinolinone products in good yields and with high enantiomeric ratios (e.r.). thieme-connect.com

| Substrate (Amine) | Catalyst System | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| N-Benzylmethylamine | Cp*Rh(III)/Chiral Carboxylic Acid | 90 | 97:3 |

| N-(4-Fluorobenzyl)methylamine | Cp*Rh(III)/Chiral Carboxylic Acid | 85 | 96:4 |

| N-(4-Chlorobenzyl)methylamine | Cp*Rh(III)/Chiral Carboxylic Acid | 88 | 95.5:4.5 |

| N-(4-Bromobenzyl)methylamine | Cp*Rh(III)/Chiral Carboxylic Acid | 84 | 95.5:4.5 |

| N-(4-Methoxybenzyl)methylamine | Cp*Rh(III)/Chiral Carboxylic Acid | 76 | 96:4 |

| N-(3-Fluorobenzyl)methylamine | Cp*Rh(III)/Chiral Carboxylic Acid | 66 | 90.5:9.5 |

| Benzylamine (Primary) | Cp*Rh(III)/Chiral Carboxylic Acid | 70 | 91.5:8.5 |

Beyond rhodium, other transition metals have been explored for the synthesis of related isoquinolinone structures, indicating a broader applicability of catalytic C-H activation strategies. For instance, cobalt catalysts, in cooperation with a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have been effectively used in the C-H bond activation of imines for their reaction with diazo compounds to form isoquinolin-3-ones. researchgate.net Palladium-catalyzed C-H activation has also been established as a method for synthesizing the isomeric 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com While the specific product is different, the underlying principle of metal-catalyzed C-H activation followed by annulation is a recurring and powerful theme in the synthesis of this class of heterocycles. researchgate.netmdpi.com

The general mechanism for these reactions typically starts with the coordination of the metal catalyst to the substrate, followed by a directed C-H activation to form a metallacyclic intermediate. mdpi.com Subsequent insertion of the coupling partner (e.g., a diazo compound or an allene) and reductive elimination or a similar final step furnishes the desired heterocyclic product and regenerates the active catalyst. researchgate.netmdpi.com

Derivatives and Analogues of 1,4 Dihydro 3 2h Isoquinolinone

Structural Modifications and their Chemical Implications

Modifications to the 1,4-dihydro-3(2H)-isoquinolinone core can be strategically implemented at several positions, primarily at the N-2, C-1, and C-4 positions, to modulate the molecule's physicochemical properties and biological activity. rsc.org

N-Substitution: The nitrogen atom of the lactam ring is a common site for modification. The introduction of various alkyl or aryl groups can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. researchgate.net For instance, N-substitution with bulky groups can introduce steric hindrance, affecting the molecule's conformation and binding affinity. uea.ac.uk

C-4 Substitution: The C-4 position is another key site for introducing chemical diversity. Alkylation, arylation, and other functionalizations at this position can significantly impact the molecule's biological profile. researchgate.netnih.gov A notable method for introducing an aryl substituent at the C-4 position involves a direct Regitz diazo transfer onto 3(2H)-isoquinolones, followed by a triflic acid-promoted hydroarylation. nih.gov This protocol offers a streamlined and diastereoselective route to 1,2,4-trisubstituted 1,4-dihydroisoquinol-3-ones. nih.gov

Aromatization: The dihydroisoquinolinone core can be aromatized to the corresponding isoquinoline (B145761) structure. This transformation can be achieved by treating the isoquinolones with triflic anhydride (B1165640) in the presence of pyridine (B92270), yielding 1-OTf-substituted isoquinolines. mdpi.com These resulting isoquinolines can then undergo further functionalization, such as palladium-catalyzed Suzuki cross-coupling reactions with various aryl boronic acids, to introduce additional diversity. mdpi.com

The table below summarizes some key structural modifications and their reported implications.

| Position | Modification | Chemical Implication | Reference |

| N-2 | Alkylation/Arylation | Modulates lipophilicity and metabolic stability. | researchgate.net |

| C-4 | Arylation | Diastereoselective introduction of aryl groups. | nih.gov |

| Core | Aromatization | Formation of isoquinolines for further functionalization. | mdpi.com |

Synthesis of Substituted 1,4-Dihydro-3(2H)-isoquinolinones

A variety of synthetic strategies have been developed to access substituted 1,4-dihydro-3(2H)-isoquinolinones, enabling the exploration of a broad chemical space for drug discovery.

One common approach involves the reductive amination and cyclization of methyl-2-(2-formylphenyl)acetate with primary amines. researchgate.net The choice of reducing agent depends on the nature of the amine; sodium borohydride (B1222165) is suitable for less hindered amines, while transfer hydrogenation with ammonium (B1175870) formate (B1220265) and a palladium catalyst is required for more sterically demanding amines. researchgate.net

Another versatile method is the deprotonation of the C-4 position using a strong base like n-butyllithium, followed by the addition of an electrophile, such as an alkyl or benzyl (B1604629) bromide. researchgate.net This allows for the introduction of a wide range of substituents at the C-4 position. researchgate.net

The Castagnoli-Cushman reaction provides a powerful tool for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govnih.gov This reaction, involving homophthalic anhydrides and imines, allows for the construction of the core scaffold with substituents at various positions. nih.govnih.gov

The table below outlines some synthetic methods for preparing substituted 1,4-dihydro-3(2H)-isoquinolinones.

| Starting Materials | Reagents | Product Type | Reference |

| Methyl-2-(2-formylphenyl)acetate, Primary amines | Sodium borohydride or Pd/C, Ammonium formate | N-substituted 1,4-dihydro-3(2H)-isoquinolinones | researchgate.net |

| This compound | n-Butyllithium, Alkyl/Benzyl bromide | 4-Substituted 1,4-dihydro-3(2H)-isoquinolinones | researchgate.net |

| Homophthalic anhydrides, Imines | - | 3,4-Dihydroisoquinolin-1(2H)-one derivatives | nih.govnih.gov |

| N-(pivaloyloxy) aryl amides, internal acetylene-containing α-amino carboxylates | Rh(III)-catalyst | α-CF3-substituted α-amino acid derivatives with isoquinolone core | mdpi.com |

Functionalized Isoquinolinone Cores in Complex Molecules

The isoquinoline and its partially saturated derivatives, including this compound, are considered privileged scaffolds in medicinal chemistry. nih.govrsc.orgresearchgate.net This means they are frequently found as core structures in a variety of biologically active molecules and natural products. nih.govresearchgate.net The inherent structural features of the isoquinolinone core allow it to serve as a rigid framework for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. nih.gov

Functionalized isoquinolinone cores are integral components of compounds with a broad spectrum of pharmacological activities. nih.gov These activities include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective effects. chemimpex.com The versatility of the isoquinolinone scaffold allows for its incorporation into more complex molecular architectures, leading to the development of novel therapeutic agents. mdpi.com For instance, the fusion of the isoquinoline core with other heterocyclic rings, such as benzimidazole, results in polycyclic structures with unique chemical and biological properties. mdpi.com

Bridged Dihydroisoquinolinones

The introduction of bridges into the dihydroisoquinolinone framework leads to the formation of rigid, three-dimensional structures known as bridged dihydroisoquinolinones. rsc.org These bridged systems have gained significant attention in medicinal chemistry due to their unique conformational constraints, which can enhance binding affinity and selectivity for biological targets. nih.govcolab.wsresearchgate.net

A notable synthetic approach to 1,4-bridged dihydroisoquinoline-3-ones involves the oxidation of isoquinolinium salts with phenyliodine(III) diacetate in the presence of a bromide anion. rsc.org This metal-free method proceeds through a radical oxidation/annulation cascade. rsc.org The same iodine(III)-oxidized intermediate can also be converted to isoquinoline-1,3,4-triones by treatment with tert-butyl hydroperoxide, demonstrating the switchable nature of this synthetic strategy. rsc.org

The rigidification of the molecular scaffold through bridging can positively influence the pharmacokinetic properties of a drug candidate, such as improving metabolic stability. nih.govcolab.ws The development of synthetic routes to these complex, bridged architectures opens up new avenues for the design of novel therapeutic agents with improved efficacy and drug-like properties. nih.govcolab.wsresearchgate.net

Biological Activities and Pharmacological Relevance

Anti-inflammatory Properties

Derivatives of the isoquinoline (B145761) scaffold have demonstrated notable anti-inflammatory effects. For instance, a novel isoquinoline derivative, CYY054c, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition led to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, the derivative decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net In animal models of endotoxemia, this compound alleviated plasma levels of TNF-α, IL-1β, IL-6, and nitric oxide, contributing to improved cardiac function. nih.govresearchgate.net The underlying mechanism for these anti-inflammatory effects is attributed to the reduction of NF-κB-mediated inflammatory mediators. nih.govresearchgate.net

Other studies have highlighted that isoquinoline derivatives, such as 3-bromo isoquinoline, are being investigated for their potential anti-inflammatory and analgesic actions. researchgate.net The anti-inflammatory potential of isoquinoline-containing alkaloids is also linked to the inhibition of the p38 MAPK signaling pathway, a key target in managing inflammatory responses. researchgate.net

Antimicrobial Activity

The isoquinoline core is integral to a variety of compounds exhibiting a broad spectrum of antimicrobial activities.

A new class of alkynyl isoquinolines has shown potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com Two representative compounds, HSN584 and HSN739, were effective in reducing MRSA load in macrophages, a feat not achieved by vancomycin. mdpi.com Preliminary mechanism-of-action studies suggest that these compounds disrupt the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com

Furthermore, the synthesis of five aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones has yielded derivatives with significant antimicrobial activity against both aerobic and anaerobic bacteria, as well as the yeast Candida albicans. researchgate.net Specifically, two of these derivatives demonstrated potent antibacterial and antifungal properties. researchgate.net

Research has shown that derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione possess notable antifungal activity. researchgate.net In a study evaluating five such derivatives, two compounds exhibited the most potent activity against the yeast Candida albicans. researchgate.net Additionally, isobenzofuranones isolated from an endophytic fungus, which share structural similarities, have demonstrated antifungal activity against plant pathogens like Fusarium oxysporum and Alternaria alternata. nih.gov

A significant number of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and screened for their activity against the plant pathogen Pythium recalcitrans. nih.govrsc.orgresearchgate.net The bioassays indicated that the antioomycete activity of these compounds was superior to their antifungal activity against other phytopathogens. nih.govrsc.orgresearchgate.net One particular derivative, designated as I23, showed a high in vitro potency against P. recalcitrans with an EC50 value of 14 μM, which is more potent than the commercial agent hymexazol (B17089) (EC50 of 37.7 μM). nih.govrsc.orgresearchgate.net The mode of action for this potent derivative is suggested to be the disruption of the biological membrane systems of the oomycete. nih.govrsc.orgresearchgate.net

Table 1: Antioomycete Activity of 3,4-dihydroisoquinolin-1(2H)-one Derivative I23 against Pythium recalcitrans

| Compound | EC50 (μM) |

|---|---|

| I23 | 14 nih.govrsc.orgresearchgate.net |

| Hymexazol (Commercial Control) | 37.7 nih.govrsc.orgresearchgate.net |

Anticancer Potential

The 1,4-Dihydro-3(2H)-isoquinolinone scaffold is a building block for compounds with potential anticancer properties. chemimpex.com Various derivatives have been synthesized and evaluated for their efficacy against different cancer types.

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their anti-proliferative activities against the human CEM leukemia cell line. nih.gov While most of these compounds showed moderate cytotoxic activities, two compounds, 21 and 32, displayed significant activity with IC50 values of 4.10 μM and 0.64 μM, respectively. nih.gov The most potent compound, 32, was found to inhibit tubulin polymerization, a key mechanism in anticancer therapy. nih.gov

In another study, 24 derivatives of 3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-one were screened against 59 human cancer cell lines. royalsocietypublishing.org Twenty of these compounds showed weak to moderate inhibition of cell proliferation, with three compounds inhibiting cell growth by at least 50% at a concentration of 10 µM. royalsocietypublishing.org

Furthermore, isoquinoline alkaloids and herbal extracts have demonstrated promising cytotoxic effects against melanoma and squamous cell carcinoma cell lines, in some cases showing higher potency than standard chemotherapeutic drugs. nih.gov

Table 2: Cytotoxicity of 1,4-disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line

| Compound | IC50 (μM) |

|---|---|

| 21 | 4.10 nih.gov |

| 32 | 0.64 nih.gov |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant regulation is a hallmark of cancer. nih.gov A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as a novel class of potent and selective inhibitors of CDK4. nih.gov These small-molecule inhibitors are considered attractive as potential antitumor agents due to their ability to block uncontrolled cell proliferation. nih.gov

Structure-activity relationship (SAR) studies revealed that a basic amine substituent on the aniline (B41778) ring is essential for CDK4 inhibitory activity. nih.gov The potency is further enhanced by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov Similarly, 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives also represent a class of potential antitumor agents that potently and selectively inhibit CDK4 over CDK1 and CDK2. nih.gov The inhibition of the Cyclin D1-CDK4/6 complex by these small molecule inhibitors prevents the phosphorylation of the retinoblastoma (RB) protein, thereby halting the cell cycle progression into the S-phase and preventing cancer cell proliferation. youtube.com

Inhibition of Oncogenic Protein-Protein Interactions (e.g., p53-MDM2)

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. Disrupting this interaction can restore the tumor-suppressing function of p53. Dihydroisoquinolinone derivatives have emerged as a novel class of small molecule inhibitors of the p53-MDM2 interaction. nih.gov

A study detailed the discovery of dihydroisoquinolinone derivatives as potent inhibitors of this protein-protein interaction, starting from a hit identified through virtual screening. nih.gov Subsequent derivatization led to a compound that demonstrated low nanomolar inhibitory activity and significant cellular effects. nih.gov X-ray crystallography revealed that these inhibitors bind to MDM2 in a unique and previously unseen manner. nih.gov This discovery has opened new avenues for the design of drugs targeting the p53-MDM2 pathway. nih.govnih.gov

Neuroscience Research and Neuroprotective Effects

The this compound scaffold is also a valuable pharmacophore in the development of agents targeting the central nervous system. Its derivatives have shown potential in modulating key neuro-receptors and inhibiting enzymes implicated in neurological disorders.

Modulation of Neurotransmitter Receptors (e.g., 5-HT1A, NMDA-1)

Derivatives of 1,4-dihydroquinoxaline-2,3-dione have been synthesized and assessed as antagonists at the N-methyl-D-aspartate (NMDA) receptor's glycine (B1666218) site. nih.govnih.gov Certain trisubstituted versions of these compounds displayed high potency at the glycine site, with some selectivity over non-NMDA receptors. nih.gov The specific substitution patterns on the quinoxalinedione (B3055175) ring were found to be crucial for this activity, suggesting that the hydrogen-bonding pattern is essential for biological activity at the glycine binding site. nih.gov

Enzyme Inhibition

The inhibitory activity of this compound derivatives extends to a range of enzymes relevant to neuroscience and other therapeutic areas.

Monoamine Oxidase (MAO): 3,4-dihydroisoquinolines have been identified as potent inhibitors of monoamine oxidase A (MAO-A). nih.gov Some derivatives have also shown substantial inhibition of MAO-B. nih.govnih.gov This dual inhibition suggests potential applications in the treatment of depression and Parkinson's disease.

Leucine (B10760876) Aminopeptidase (B13392206) (LAP): Overexpression of leucine aminopeptidase (LAP) is linked to the proliferation and invasion of tumor cells. nih.gov In silico studies have suggested that compounds with a 3,4-dihydroisoquinoline (B110456) moiety are potentially active in inhibiting leucine aminopeptidase. nih.gov LAP3, a specific type of leucine aminopeptidase, has been implicated in the progression of several cancers, and its inhibition can suppress cancer cell invasion. nih.gov

Phosphodiesterase-4 (PDE4): Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential inhibitors of phosphodiesterase 4 (PDE4). nih.gov PDE4 inhibitors are known to have pro-cognitive, neuroprotective, and anti-inflammatory effects. wikipedia.org One particular compound from this series exhibited potent in vitro and in vivo inhibition, marking it as a promising lead for a new class of selective PDE4 inhibitors. nih.gov

Carbonic Anhydrase (CA): Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These compounds showed moderate to good inhibitory properties against hCA IX and hCA XII, which are tumor-associated isoforms. nih.govnih.gov

BACE-1: The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key target in Alzheimer's disease research. nih.gov A new chemotype bearing a 2-amino-3,4-dihydroquinazoline ring was identified as an inhibitor of BACE-1, with potency increasing significantly with specific substitutions. nih.govresearchgate.net

Acetylcholinesterase (AChE): Derivatives of 1-H-isoindole-1,3(2H)-dione have been designed and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease. nih.gov

Urease: While not directly related to neuroscience, it is noteworthy that urease inhibition has also been explored for this class of compounds.

The following table summarizes the enzyme inhibitory activities of various derivatives.

| Enzyme | Derivative Class | Key Findings |

| Monoamine Oxidase (MAO) | 3,4-Dihydroisoquinolines | Potent inhibitors of MAO-A, with some showing MAO-B inhibition. nih.gov |

| Leucine Aminopeptidase (LAP) | 3,4-Dihydroisoquinoline moiety | Potential inhibitors based on in silico studies. nih.gov |

| Phosphodiesterase-4 (PDE4) | 1-Phenyl-3,4-dihydroisoquinoline amides | Potent and selective inhibitors with pro-cognitive and anti-inflammatory potential. nih.govwikipedia.org |

| Carbonic Anhydrase (CA) | 7-Amino-3,4-dihydroquinolin-2(1H)-one | Inhibitors of tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov |

| BACE-1 | 2-Amino-3,4-dihydroquinazolines | Potent inhibitors with potential for Alzheimer's treatment. nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | 1-H-isoindole-1,3(2H)-dione | Inhibitors of both AChE and BuChE. nih.gov |

Analgesic and Antipyretic Activities

Several derivatives of 3,4-dihydroisoquinoline have demonstrated significant analgesic properties. researchgate.net For instance, certain hydrazone derivatives showed analgesic effects in the hot-plate test that surpassed those of metamizole (B1201355) sodium. researchgate.net Additionally, some amidines of the 3,4-dihydroisoquinoline series have been tested for both analgesic and anti-inflammatory activity. researchgate.net Furthermore, new isoquinoline derivatives have been evaluated for their anti-inflammatory, analgesic, and antipyretic potentials in animal models, with some compounds showing significant activity. researchgate.net

Other Reported Biological Activities

Antioxidant Properties

Phenolic derivatives of isoquinolinone have been synthesized and have demonstrated notable antioxidant capabilities. nih.gov Some of these compounds exhibited excellent antioxidant effects, with one even matching the activity of the potent antioxidant quercetin. nih.gov These compounds also showed potential as α-glucosidase inhibitors, suggesting a dual-action capability against diabetes and related metabolic diseases. nih.gov The antioxidant activity of these compounds is a promising area for further research, potentially leading to the development of agents that can combat oxidative stress-related pathologies.

Antihypertensive Effects

The this compound scaffold is a core structure present in various synthetic compounds that have been investigated for their potential cardiovascular effects. While direct and extensive studies on the antihypertensive properties of the parent compound, this compound, are limited in publicly available research, the pharmacological relevance of this structural motif is highlighted by the observed activities of its derivatives. Research into these related compounds provides insights into how modifications of the isoquinolinone core can lead to significant effects on blood pressure regulation, primarily through mechanisms such as vasodilation.

Detailed Research Findings

A notable area of investigation has been the synthesis and pharmacological evaluation of various derivatives of the this compound nucleus. These studies often explore how different substituents on the isoquinolinone ring system influence their interaction with biological targets relevant to blood pressure control.

One such study focused on a synthesized derivative, 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (B599025) (BDPBI), to assess its vasorelaxant properties, a key mechanism for reducing blood pressure. nih.gov The research utilized isolated aortic rings from guinea pigs to observe the compound's effects on vascular smooth muscle tone.

The key findings from the study on BDPBI are summarized in the table below:

| Experimental Condition | Observation | Implication for Mechanism of Action |

| Phenylephrine (PHE) pre-contracted aortic rings with intact endothelium | BDPBI (0.01-10 micromol/l) elicited relaxation. nih.gov | Suggests a direct or indirect vasodilatory effect. |

| Endothelium-denuded aortic rings | BDPBI did not elicit relaxation effects. nih.gov | The vasorelaxant effect is dependent on the vascular endothelium. |

| Presence of adrenergic blockers (propranolol or yohimbine) | The relaxation effect of BDPBI was not altered. nih.gov | The mechanism is not mediated by adrenergic receptors. |

| Pretreatment with aspirin (B1665792) or indomethacin | The relaxation effect of BDPBI was not altered. nih.gov | The mechanism is independent of cyclooxygenase pathway products. |

| Pretreatment with L-NAME | The relaxation effect of BDPBI was not altered. nih.gov | The mechanism is not dependent on nitric oxide synthesis. |

| Pretreatment with diphenhydramine (B27) or chlorpheniramine (B86927) maleate (B1232345) (histamine H1 receptor antagonists) | The relaxation effects of BDPBI were blocked. nih.gov | The vasorelaxation is at least partly mediated by the activation of histamine (B1213489) H1 receptors on the endothelium. nih.gov |

| Pretreatment with high concentrations of atropine (B194438) (muscarinic antagonist) | The effects of BDPBI were blocked. nih.gov | Suggests a potential interaction with muscarinic pathways at higher concentrations. |

These findings indicate that the vasorelaxant effect of this particular this compound derivative is endothelium-dependent and appears to be mediated, at least in part, through the histaminergic system. nih.gov The fact that the removal of the endothelium completely abolishes the vasorelaxant effect underscores the critical role of endothelial cells in the antihypertensive potential of this class of compounds.

Furthermore, other research has explored different modifications of the isoquinoline structure, such as the synthesis of 1-amino-3,4-dihydroisoquinolines, which have also been evaluated for antihypertensive activity. nih.gov This suggests a broader interest in the isoquinoline framework as a template for the development of novel antihypertensive agents. The collective body of research on isoquinoline alkaloids and their derivatives points towards a diverse range of biological activities, including effects on the cardiovascular system. numberanalytics.com

While the direct antihypertensive profile of this compound itself remains to be fully elucidated, the research on its derivatives provides a strong rationale for its significance as a pharmacologically relevant scaffold. The demonstrated vasorelaxant properties of its derivatives suggest that the this compound core could serve as a valuable starting point for the design and development of new therapeutic agents for the management of hypertension.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

SAR studies have revealed that the biological activity of 1,4-dihydro-3(2H)-isoquinolinone derivatives is highly dependent on the nature and position of various substituents on the isoquinolinone core. A significant body of research on a series of these compounds has demonstrated their potential as antioomycete agents, particularly against the phytopathogen Pythium recalcitrans. nih.gov

One of the most critical structural features for the antioomycete activity of these derivatives is the presence of a carboxyl group at the C4 position of the isoquinolinone ring. nih.gov This feature was identified as a key requirement for their biological action. The core scaffold of this compound itself serves as a valuable starting point for the development of bioactive molecules for crop protection. nih.gov

The general structure of the studied 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity is depicted below, highlighting the key positions for substitution (N2, C3, and C4).

Impact of Substituent Effects on Biological Activity

The systematic modification of substituents at the N2, C3, and C4 positions of the 3,4-dihydroisoquinolin-1(2H)-one scaffold has provided detailed insights into their impact on antioomycete activity. nih.gov A study involving 59 derivatives led to the identification of compounds with potent in vitro efficacy against P. recalcitrans. nih.gov

For instance, compound I23 from this series, 2-(4-(4-chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, demonstrated the highest in vitro potency with an EC50 value of 14 µM, which was superior to the commercial agent hymexazol (B17089) (EC50 of 37.7 µM). nih.gov This highlights the beneficial effect of a substituted phenyl group at the N2 position and a phenyl group at the C3 position, in combination with the essential C4-carboxylic acid.

The following table summarizes the antioomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives, illustrating the influence of different substituents.

| Compound | N2-Substituent | C3-Substituent | C4-Substituent | EC50 (µM) against P. recalcitrans |

| I8 | Benzyl (B1604629) | Phenyl | Carboxylic acid | >100 |

| I10 | 3-Phenylpropyl | Phenyl | Carboxylic acid | >100 |

| I23 | 4-(4-Chlorophenoxy)phenyl | Phenyl | Carboxylic acid | 14 |

| I25 | 4-Chlorophenyl | Phenyl | Carboxylic acid | 20.3 |

| I26 | 4-Bromophenyl | Phenyl | Carboxylic acid | 15.6 |

| I28 | 4-(Trifluoromethoxy)phenyl | Phenyl | Carboxylic acid | 17.5 |

The data indicates that large, aromatic substituents at the N2 position, particularly those with halogenated phenoxy groups, significantly enhance the antioomycete activity. In contrast, simpler alkyl or aralkyl groups at the N2 position, such as in compounds I8 and I10 , result in a loss of activity. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

To further elucidate the SAR of 3,4-dihydroisoquinolin-1(2H)-one derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted. nih.gov These computational models provide a deeper understanding of the relationship between the three-dimensional structure of the molecules and their biological activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to analyze a series of these compounds for their antioomycete activity. nih.gov The resulting contour maps from these analyses highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity.

The CoMFA and CoMSIA models for the antioomycete 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed several key insights:

Steric Fields : The contour maps indicated that bulky substituents are favored at the N2-phenyl ring, which is consistent with the experimental data showing that larger aromatic groups at this position increase activity. nih.gov

Electrostatic Fields : The models showed that electropositive groups are preferred at the C4-carboxyl position, emphasizing the importance of this acidic functional group for the interaction with the biological target. nih.gov

Hydrophobic and Hydrogen-Bonding Fields : The CoMSIA analysis provided additional information on the favorable hydrophobic and hydrogen-bonding interactions, which can guide the design of new derivatives with improved potency. nih.gov

These 3D-QSAR models were found to be statistically robust and provided crucial information for the further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction of small molecules with their biological targets at a molecular level. These studies have been instrumental in understanding the mechanism of action of this compound derivatives and in the rational design of new inhibitors.

Derivatives of the dihydroisoquinolinone scaffold have been investigated as inhibitors of various enzymes. One notable study focused on their potential as anticancer agents through the inhibition of leucine (B10760876) aminopeptidase (B13392206) (LAP), a microsomal enzyme. nih.gov In this research, a series of dihydroisoquinoline derivatives were synthesized and evaluated for their in vitro inhibitory activity against LAP and their antiproliferative effects on cancer cell lines. nih.gov

The results indicated that the antiproliferative activity of these compounds was linked to their ability to inhibit LAP. nih.gov This suggests that LAP is a viable biological target for this class of compounds in the context of cancer therapy.

Molecular docking simulations have been performed to explore the possible binding modes of dihydroisoquinoline derivatives within the active site of their biological targets. For the LAP inhibitors, docking studies revealed key interactions that are likely responsible for their inhibitory activity. nih.gov

One of the most active compounds was found to fit well into the active site of LAP. The docking simulation showed that the compound is capable of forming crucial interactions with the enzyme:

Hydrogen Bonding : The derivative formed hydrogen bonds with key amino acid residues in the active site, such as Gly362. nih.gov

Coordination with Metal Ions : The compound was also observed to coordinate with the zinc ions present in the active site of LAP, an interaction that is considered essential for inhibitory activity. nih.gov

These specific interactions provide a molecular basis for the observed biological activity and can guide the design of new derivatives with enhanced binding affinity and, consequently, greater inhibitory potency. The ability to predict the binding mode and affinity of these compounds allows for a more targeted approach to drug discovery, saving time and resources in the synthesis and testing of new potential therapeutic agents.

Medicinal Chemistry Applications

Drug Discovery and Development

The 1,4-dihydro-3(2H)-isoquinolinone core is a significant starting point in pharmaceutical research and drug discovery. chemimpex.com It serves as a key intermediate and a foundational scaffold for creating complex molecules and new pharmaceuticals, particularly those with anti-inflammatory, analgesic, and anticancer properties. rsc.orgchemimpex.com The value of this scaffold is highlighted by its presence in various natural products that exhibit important biological properties, making it an attractive template for developing innovative pharmaceutical agents. researchgate.net

The development process often involves synthesizing a library of derivatives by making substitutions at various positions on the isoquinolinone ring system. For instance, the Castagnoli-Cushman reaction has been employed to create a large number of derivatives by introducing diverse substituents at the N2, C3, and C4 positions, allowing for extensive exploration of the structure-activity relationship (SAR). nih.govrsc.org This systematic approach enables the discovery of compounds with potent and selective activities. The scaffold has been successfully utilized in the discovery of molecules targeting various diseases, including cancer and infections caused by oomycetes. nih.govrsc.org Molecular hybridization, which combines the this compound scaffold with other pharmacologically active motifs like spirooxindoles, has also proven to be a fruitful strategy in the search for new anti-cancer agents. royalsocietypublishing.org

Design of Novel Therapeutic Agents

The unique structure of this compound allows for diverse chemical modifications, making it an ideal candidate for the design of novel therapeutic agents. chemimpex.com Its ability to be chemically transformed facilitates the creation of complex molecular architectures tailored for specific biological targets. chemimpex.com

Scientists have designed and synthesized various series of derivatives based on this scaffold to target specific cellular mechanisms.

Anticancer Agents:

Tubulin Polymerization Inhibitors: A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed to interact with tubulin. The introduction of a pyridinylmethyl sidechain at the C-4 position was explored to form interactions with a proposed binding region on tubulin, leading to compounds with moderate to good cytotoxic activities against leukemia cell lines. nih.gov

KDR Inhibitors: 1,2,3,4-Tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones were identified as potent and selective inhibitors of Kinase Insert Domain-Containing Receptor (KDR), a key receptor in angiogenesis. nih.gov

CDK9 Inhibitors: A novel dihydroisoquinolinone derivative was discovered as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a promising therapeutic target for hematologic malignancies. This inhibitor was effective against both wild-type and a resistant mutant form of the enzyme. nih.gov

Agents for Diabetic Complications: Novel 3,4-dihydroquinolin-2(1H)-one derivatives were designed as dual inhibitors targeting both aldose reductase (AKR1B1) and reactive oxygen species (ROS), which are implicated in diabetic complications. nih.gov

Antimicrobial Agents: The scaffold has been exploited for the development of agents against plant pathogens. Derivatives have shown significant antioomycete activity, with some compounds demonstrating higher potency than existing commercial agents. nih.govrsc.org

Lead Compound Identification and Optimization

The this compound scaffold serves as an excellent starting point for lead compound identification and subsequent optimization. Through iterative synthesis and biological testing, researchers can refine the structure to enhance potency, selectivity, and pharmacokinetic properties.

A prime example is the development of novel Poly(ADP-ribose) polymerase (PARP) inhibitors. Starting with a designed 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, scientists synthesized and tested a series of amides. tandfonline.com This process allowed for the establishment of key structure-activity relationships (SAR) and led to the identification of a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , as a candidate for further preclinical development. tandfonline.com

Similarly, in the development of agents against the phytopathogen Pythium recalcitrans, a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold was synthesized. nih.gov Bioassays identified Compound I23 as having the highest in vitro potency, with an EC50 value superior to the commercial agent hymexazol (B17089). nih.govrsc.org Further optimization and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies revealed the structural requirements for activity, such as the necessity of a C4-carboxyl group, providing crucial information for the design of even more potent derivatives. nih.govrsc.orgrsc.org This demonstrates a classic lead optimization process where initial hits are systematically modified to improve their desired biological effect.

Development of Enzyme Inhibitors

A significant application of the this compound scaffold in medicinal chemistry is the development of potent and selective enzyme inhibitors. Its rigid structure can mimic the binding motifs of endogenous ligands, such as the nicotinamide (B372718) moiety of NAD+, making it particularly suitable for targeting NAD+-dependent enzymes like PARPs. tandfonline.com

Derivatives of this scaffold have been shown to inhibit a variety of enzymes:

Poly(ADP-ribose) Polymerase (PARP): This is one of the most well-studied applications. The 3,4-dihydroisoquinolin-1(2H)-one nucleus is a known inhibitor of PARP1. researchgate.net Numerous derivatives have been developed as inhibitors of PARP1 and PARP2, which are critical enzymes in DNA repair and are major targets in cancer therapy. tandfonline.comtandfonline.com The isoquinolinone derivative PD128763 was found to be a specific PARP inhibitor that protects pancreatic islet cells from death at concentrations 100 times lower than nicotinamide. nih.gov Other derivatives have been developed to target PARP10. researchgate.net

Aldo-Keto Reductases (AKRs): This family of enzymes is involved in various diseases.

AKR1C3: This enzyme is a target for castrate-resistant prostate cancer. Indomethacin, a nonsteroidal anti-inflammatory drug, is known to inhibit AKR1C3, and its structure has inspired the development of more selective inhibitors, including those based on a 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid scaffold. acs.org

AKR1B1 (Aldose Reductase): This enzyme is a therapeutic target for diabetic complications. Novel 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized as potent and selective inhibitors of AKR1B1. nih.gov

Kinases:

CDK9: A dihydroisoquinolinone derivative was identified as a potent inhibitor of CDK9, capable of inducing apoptosis in hematological cancer cells. nih.gov

KDR (VEGFR-2): 3,4-dihydroisoquinoline-1(2H)-one derivatives have been discovered as potent and selective inhibitors of this key angiogenesis-related kinase. nih.gov